molecular formula C29H28N4O4 B11624409 Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11624409
M. Wt: 496.6 g/mol
InChI Key: JAVXIKSTTDCKGD-UHFFFAOYSA-N
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Description

Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 1-benzyl-1,2,4-triazole-3,5-diamine with 1,3-diketones or other suitable precursors under specific reaction conditions . The reaction is often catalyzed by acids or bases and may require heating or microwave irradiation to proceed efficiently .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields while minimizing energy consumption .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to alterations in cellular processes, such as cell cycle progression or apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

benzyl 7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H28N4O4/c1-3-35-25-16-23(14-15-24(25)36-17-21-10-6-4-7-11-21)27-26(20(2)32-29-30-19-31-33(27)29)28(34)37-18-22-12-8-5-9-13-22/h4-16,19,27H,3,17-18H2,1-2H3,(H,30,31,32)

InChI Key

JAVXIKSTTDCKGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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